molecular formula C26H22N2O5S B15037160 (2Z)-2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B15037160
M. Wt: 474.5 g/mol
InChI Key: MWBAXNBVXHHIHQ-JLPGSUDCSA-N
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Description

(2Z)-2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, and a benzylidene group substituted with methoxy and phenoxy groups. The compound’s structure imparts specific chemical properties that make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable benzimidazole derivative with a thioamide under acidic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the thiazole-benzimidazole intermediate and an appropriate benzaldehyde derivative.

    Methoxy and Phenoxy Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the benzylidene group to a benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Unique due to its specific substitution pattern and fused ring structure.

    Thiazolobenzimidazoles: A broader class of compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and fused ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

(2Z)-2-[[3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H22N2O5S/c1-30-20-9-5-6-10-21(20)32-13-14-33-22-12-11-17(15-23(22)31-2)16-24-25(29)28-19-8-4-3-7-18(19)27-26(28)34-24/h3-12,15-16H,13-14H2,1-2H3/b24-16-

InChI Key

MWBAXNBVXHHIHQ-JLPGSUDCSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)OC

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC

Origin of Product

United States

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